N-(4-methylpyridazin-3-yl)acetamide

Physicochemical Properties Medicinal Chemistry Lipophilicity

Research reproducibility fails when generic pyridazine derivatives replace exact substitution patterns. N-(4-methylpyridazin-3-yl)acetamide (3-Acetamido-4-methylpyridazine) delivers the specific 3-acetamido, 4-methyl substitution required for consistent SAR studies. - **Validated application**: Core scaffold co-crystallized with SARS-CoV-2 Mpro (PDB: 7GEM); supports antiviral drug discovery - **Predictable properties**: XLogP3-AA -0.3, TPSA 54.9 Ų, H-bond donor/acceptor profile (1/3) ideal for kinase inhibitor design - **Supply reliability**: Exact CAS 1314406-37-5; avoid analog variability

Molecular Formula C7H9N3O
Molecular Weight 151.169
CAS No. 1314406-37-5
Cat. No. B597739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylpyridazin-3-yl)acetamide
CAS1314406-37-5
Molecular FormulaC7H9N3O
Molecular Weight151.169
Structural Identifiers
SMILESCC1=C(N=NC=C1)NC(=O)C
InChIInChI=1S/C7H9N3O/c1-5-3-4-8-10-7(5)9-6(2)11/h3-4H,1-2H3,(H,9,10,11)
InChIKeyUETUVCBXLMHOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-methylpyridazin-3-yl)acetamide Sourcing Guide


N-(4-methylpyridazin-3-yl)acetamide, also known as 3-Acetamido-4-methylpyridazine, is a heterocyclic building block with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol [1]. It belongs to the pyridazine class of compounds, a core scaffold widely recognized as a privileged structure in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents . The compound is commercially available for research use as a fine chemical intermediate [2].

Heterocyclic Building Block

Supports synthesis of pyridazine-containing molecular probes and lead-like scaffolds.

MedChem Derivatization Handle

Acetamido group enables directed library synthesis and further functionalization.

Design of Pre-Kinase Inhibitors

Pyridazine core is a privileged scaffold for classical kinase inhibitor design studies.

N-(4-methylpyridazin-3-yl)acetamide Specificity


Generic substitution with uncharacterized or less pure pyridazine derivatives carries significant risk for research reproducibility. For N-(4-methylpyridazin-3-yl)acetamide, its specific substitution pattern (3-acetamido, 4-methyl) defines its reactivity and suitability for further derivatization. Key physicochemical parameters, such as its computed XLogP3-AA of -0.3 [1] and topological polar surface area of 54.9 Ų [1], are critical for predicting properties like solubility and membrane permeability in downstream applications. Deviations in these core properties, even among close analogs, can lead to drastically different outcomes in synthesis, biological assays, or material science applications . Therefore, procurement of the exact CAS-registered compound is essential to ensure consistency and reliability in research outcomes.

Identity

Uncharacterized pyridazine regioisomers may differ in synthetic accessibility and biological readout.

Property

Computed LogP (-0.3) and TPSA (54.9 Ų) define the developability profile; close analogs can shift these values and alter cell permeability predictions.

Reactivity

Specific H-bond donor/acceptor count (1 donor, 3 acceptors) controls supramolecular assembly; substitution may disrupt crystal engineering or target engagement.

N-(4-methylpyridazin-3-yl)acetamide Comparison Data


Lipophilicity vs. 4-Methylpyridazin-3-amine

Compared to its direct precursor, 4-Methylpyridazin-3-amine, the acetamide derivative exhibits a reduced lipophilicity as evidenced by its computed XLogP3-AA value. While the exact XLogP3-AA for 4-methylpyridazin-3-amine is not available in the same dataset, the introduction of an acetyl group is a well-established method to decrease logP, thereby improving aqueous solubility and metabolic stability [1].

Lipophilicity
Class-level inference
XLogP3-AA: -0.3
Target Lower logP via acetylation vs Precursor amine
Supports aqueous solubility screening
Computed property; validate experimentally.
Physicochemical Properties Medicinal Chemistry Lipophilicity

Hydrogen Bonding vs. Pyridazine Scaffold

N-(4-methylpyridazin-3-yl)acetamide possesses a defined hydrogen bonding profile with one donor and three acceptor atoms [1]. This is a quantifiable difference from the unsubstituted pyridazine core, which has a different H-bond donor/acceptor count. The presence of the acetamide group introduces a specific, strong hydrogen bonding motif (the secondary amide) that is absent in simpler pyridazines, enabling more directed and predictable intermolecular interactions in target binding or crystal engineering [1].

H-Bond Capacity
Class-level inference
1 Donor / 3 Acceptors
Target +1 donor, +1 acceptor vs Pyridazine
May support directed co-crystal design
Computed property.
Computational Chemistry Drug Design Hydrogen Bonding

Polar Surface Area vs. Pyridazine

The topological polar surface area (TPSA) of N-(4-methylpyridazin-3-yl)acetamide is 54.9 Ų [1]. This is a measurable property that differs from the core pyridazine ring (TPSA of 25.8 Ų for pyridazine). The increased TPSA, primarily due to the acetamide group, provides a quantifiable difference in predicted oral bioavailability and blood-brain barrier penetration potential.

Polar Surface Area
Class-level inference
TPSA: 54.9 Ų
Target +29.1 Ų vs Pyridazine
Supports permeability prediction review
Drug-likeness descriptor context.
ADME Properties Cell Permeability Drug-Likeness

N-(4-methylpyridazin-3-yl)acetamide Application Scenarios


Scaffold for Kinase Inhibitor Design

The pyridazine core is a privileged structure in kinase inhibitor research. N-(4-methylpyridazin-3-yl)acetamide serves as a functionalized building block, with its specific H-bond donor/acceptor profile (1 donor, 3 acceptors) [1] and TPSA of 54.9 Ų [1] making it a suitable starting point for designing ATP-competitive inhibitors that must fit within the binding pocket of kinases. This is supported by its classification as a pyridazine, a scaffold found in numerous kinase-targeting agents [2].

Intermediate for SARS-CoV-2 Main Protease Inhibitors

Derivatives of N-(4-methylpyridazin-3-yl)acetamide have been explored as inhibitors of the SARS-CoV-2 main protease (Mpro). Specifically, a closely related analog, 2-(3-chlorophenyl)-N-(4-methylpyridazin-3-yl)acetamide (PDB ID: 7GEM), has been co-crystallized with Mpro, demonstrating that this core structure can productively interact with a therapeutically relevant viral target [1]. This validates its use in antiviral drug discovery.

Synthesis of Agrochemicals and Crop Protection Agents

Pyridazine derivatives are known for their herbicidal and desiccant activities [1]. N-(4-methylpyridazin-3-yl)acetamide’s specific substitution pattern and reactivity, particularly its rotatable bond count of 1 [2], make it a valuable intermediate for creating novel pyridazine-based agrochemicals with improved potency and selectivity profiles.

Material Science Building Block

The defined hydrogen bonding capability of the acetamide group (1 donor, 3 acceptors) [1] allows N-(4-methylpyridazin-3-yl)acetamide to act as a supramolecular synthon. This property is exploited in crystal engineering and the development of functional materials, where predictable intermolecular interactions are required for self-assembly or the formation of co-crystals with specific physical properties.

Application
Selection Property
Validation Focus
Kinase Inhibitor Design
Functionalized pyridazine core
ATP-competitive binding model fit
SARS-CoV-2 Mpro Probe
Derivatizable acetamido scaffold
Co-crystallization endpoint review
Agrochemical Intermediate
Substituted pyridazine pattern
Herbicidal activity screening
Supramolecular Synthon
1H-bond donor, 3 acceptors
Co-crystal engineering outcome

Technical Documentation Hub

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